Chemical properties of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone
Chemical properties of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone
The following technical guide provides an in-depth analysis of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone , a high-value electrophilic intermediate used in the synthesis of bioactive heterocycles for drug discovery.
CAS Registry Number: 851634-64-5 Chemical Formula: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol [1]
Executive Summary
In the landscape of medicinal chemistry, 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone functions as a "privileged scaffold" precursor. Its utility stems from the synergistic reactivity of its
This guide details the chemical properties, synthetic pathways, and safety protocols required to utilize this compound effectively in a research setting.
Chemical Identity & Physical Characterization[2][3][4][5]
The compound is an acetophenone derivative where the methyl group is brominated at the alpha position.[2][3] The presence of the ortho-methoxy group provides steric bulk and electron donation, while the para-fluoro atom offers metabolic stability and modulation of lipophilicity—key features for drug candidates.
| Property | Data |
| IUPAC Name | 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethan-1-one |
| Appearance | White to off-white crystalline powder |
| Melting Point | Typically solid at RT (Analogs range 50–80°C) |
| Solubility | Soluble in DCM, EtOAc, THF; low solubility in water |
| Reactivity Class | |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |
Synthetic Routes & Mechanistic Insights
The synthesis of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone typically proceeds via the electrophilic
Primary Synthetic Protocol
Reagents: Copper(II) bromide (
-
Step 1 (Activation): The carbonyl oxygen is protonated (or coordinated by Lewis acid
), increasing the acidity of the -protons. -
Step 2 (Enolization): Deprotonation forms the enol intermediate. The ortho-methoxy group can assist in stabilizing the transition state via weak coordination.
-
Step 3 (Bromination): The enol attacks the electrophilic bromine source (
or species). -
Step 4 (Isolation): The product is prone to hydrolysis; rapid workup with aqueous bisulfite (to quench oxidants) and drying is essential.
Synthesis Workflow Diagram
The following diagram illustrates the conversion of the acetophenone precursor to the target
Caption: Synthetic pathway for the
Reactivity Profile & Transformations
The carbon-bromine bond adjacent to the carbonyl group is exceptionally reactive toward nucleophiles due to the electron-withdrawing inductive effect of the carbonyl. This makes the compound a "linchpin" for heterocycle formation.
Hantzsch Thiazole Synthesis
Reaction with thioureas or thioamides yields 2-aminothiazoles. This is a dominant application in medicinal chemistry.
-
Protocol: Reflux with thiourea in Ethanol.
-
Outcome: Formation of a 2-amino-4-arylthiazole scaffold. The 4-fluoro-2-methoxyphenyl group becomes the C4-substituent on the thiazole ring.
Imidazopyridine Formation
Reaction with 2-aminopyridines leads to fused bicyclic systems (imidazo[1,2-a]pyridines).
-
Significance: This scaffold is bioisosteric with purines and is widely used in kinase inhibitors and GABA receptor ligands.
Divergent Reactivity Diagram
This diagram maps the chemical space accessible from the target compound.
Caption: Divergent synthesis pathways yielding bioactive heterocyclic scaffolds.
Applications in Drug Discovery
NMDA Receptor PET Tracers
Research by Christiaans et al. utilized the 4-fluoro-2-methoxyphenyl moiety to develop PET ligands for the NR2B subunit of the NMDA receptor .[4]
-
Role: The target compound serves as the alkylating agent to attach the fluorinated phenyl ring to a pyridine or amine core.
-
Significance: The fluorine atom allows for potential
labeling, or the structure serves as a standard for labeling at the methoxy position.
HIV-1 Inhibitors
Recent studies (e.g., RSC Med. Chem., 2025) have highlighted the use of this acetophenone derivative in synthesizing fluorinated pyrazoles via benzoylbenzofuran intermediates.
-
Mechanism: The
-bromo ketone is reacted to form a diketone or directly cyclized with hydrazines. -
Potency: The 4-fluoro-2-methoxy substitution pattern was found to be critical for optimizing the lipophilic interactions within the HIV-1 reverse transcriptase binding pocket.
Handling, Stability & Safety (Lachrymator)
CRITICAL WARNING: This compound is a potent lachrymator (tear gas agent) and a skin corrosive. It alkylates DNA and proteins.
Standard Operating Procedures (SOP)
-
Engineering Controls: All operations must be performed inside a functioning fume hood .
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during transfer of solids.
-
Decontamination:
-
Glassware: Rinse with a dilute solution of ammonia or sodium thiosulfate to quench active alkylating residues before removing from the hood.
-
Spills: Cover with sodium carbonate or bicarbonate, then wipe with water/ethanol. Do not use acetone (may form volatile bromoacetone species).
-
Stability
-
Thermal: Unstable above 50°C for prolonged periods; store at 2–8°C.
-
Chemical: Hydrolyzes in moist air to release HBr and the corresponding
-hydroxy ketone. Store under Argon.
References
-
Christiaans, J. A. M., et al. (2014).[4] "Synthesis and preclinical evaluation of carbon-11 labelled N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine as a PET tracer for NR2B subunit-containing NMDA receptors." Nuclear Medicine and Biology.
-
BenchChem. (2025).[5] "2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone: Utilization in the Synthesis of Heterocyclic Compound Scaffolds." BenchChem Application Notes.
-
National Institutes of Health (NIH). (2025). "PubChem Compound Summary for CID 11300837 and analogs." PubChem.
-
RSC Medicinal Chemistry. (2025). "Research Article: Synthesis of fluorinated pyrazoles as HIV inhibitors." Royal Society of Chemistry.
-
Thermo Fisher Scientific. (2025).[6] "Safety Data Sheet: 2-Bromo-1-(4-methoxyphenyl)ethanone (Analogous Hazard Data)." Thermo Fisher Document Control.
Sources
- 1. 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone|CAS 851634-64-5 [benchchem.com]
- 2. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preclinical evaluation of carbon-11 labelled N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine as a PET tracer for NR2B subunit-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
